molecular formula C16H12N4OS2 B2414743 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 1170853-02-7

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide

Cat. No. B2414743
CAS RN: 1170853-02-7
M. Wt: 340.42
InChI Key: DCTCWVVYBGSTCT-UHFFFAOYSA-N
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Description

The compound “2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide” is a heterocyclic compound. Heterocyclic compounds are known for their broad range of chemical and biological properties . They are the basic core of some natural products and have become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent parts. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, and a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide”, also known as “N-(1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide”.

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by interfering with their metabolic pathways. Studies have demonstrated its efficacy in reducing tumor growth in vitro and in vivo, particularly in cancers such as breast and lung cancer .

Anti-inflammatory Applications

Research has shown that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential candidate for treating conditions like arthritis and inflammatory bowel disease .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Photodynamic Therapy

The compound has been studied for its use in photodynamic therapy (PDT). It can be activated by light to produce reactive oxygen species that kill cancer cells. This method is less invasive and can target specific areas, making it a promising approach for cancer treatment.

These applications highlight the versatility and potential of “2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide” in various fields of scientific research.

Antimicrobial research Anticancer research Anti-inflammatory research Neuroprotective research : Antiviral research : Antioxidant research : Enzyme inhibition research : Photodynamic therapy research

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by heterocyclic compounds , this compound could be a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h1-8,10H,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCWVVYBGSTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide

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